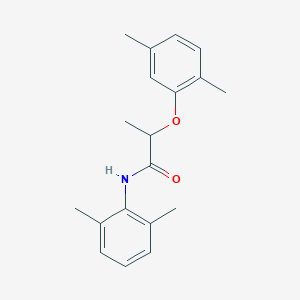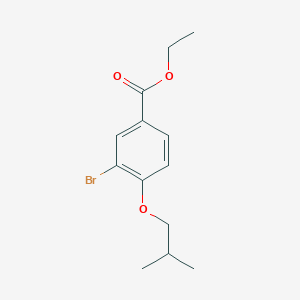![molecular formula C21H20N2O3S B250126 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide](/img/structure/B250126.png)
5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide, also known as BMBMT, is a chemical compound with potential applications in scientific research. This compound has been synthesized using a variety of methods and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins.
Biochemical and Physiological Effects:
5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has been shown to have both biochemical and physiological effects. Biochemically, 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has been shown to inhibit the activity of certain enzymes and proteins, as mentioned above. Physiologically, 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has been shown to induce apoptosis in cancer cells and reduce the size of tumors in animal models. 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide in lab experiments is its potential as an anti-cancer agent. 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has been shown to have anti-cancer properties and may be useful in the development of new cancer therapies. However, one limitation of using 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide in lab experiments is its low solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide. One direction is to further investigate the mechanism of action of 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide and its potential applications in other diseases, such as neurodegenerative diseases. Another direction is to develop more efficient synthesis methods for 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide and to improve its solubility in water. Additionally, further studies are needed to determine the safety and toxicity of 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide in vivo.
Méthodes De Synthèse
The synthesis of 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has been reported using a variety of methods, including the reaction of 5-benzyl-2-amino-4-methylthiophene-3-carboxylic acid with 2-methoxybenzoyl chloride in the presence of a coupling agent. Other methods include the reaction of 5-benzyl-2-amino-4-methylthiophene-3-carboxylic acid with 2-methoxybenzoyl isocyanate, and the reaction of 5-benzyl-2-amino-4-methylthiophene-3-carboxylic acid with 2-methoxybenzoyl azide. The yield and purity of the synthesized compound vary depending on the method used.
Applications De Recherche Scientifique
5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has anti-cancer properties and can induce apoptosis in cancer cells. 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide has also been shown to inhibit the growth of cancer cells and reduce the size of tumors in animal models. Other potential applications of 5-Benzyl-2-[(2-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxamide include its use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C21H20N2O3S |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
5-benzyl-2-[(2-methoxybenzoyl)amino]-4-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3S/c1-13-17(12-14-8-4-3-5-9-14)27-21(18(13)19(22)24)23-20(25)15-10-6-7-11-16(15)26-2/h3-11H,12H2,1-2H3,(H2,22,24)(H,23,25) |
Clé InChI |
FPDFENAYLUXPQT-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2OC)CC3=CC=CC=C3 |
SMILES canonique |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CC=C2OC)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)


![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)

![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)
![N-cyclohexyl-2-[(4-ethoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B250064.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)
![4-ethoxy-N-{[4-(propylsulfamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B250066.png)
![4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide](/img/structure/B250068.png)